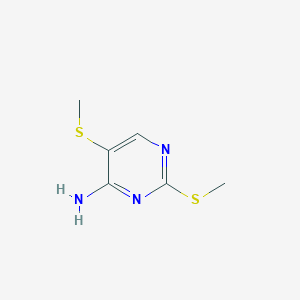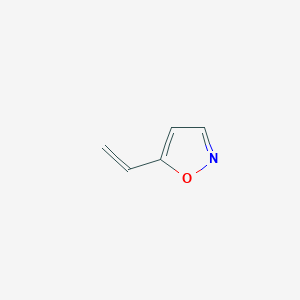![molecular formula C18H26O2 B12908116 Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]- CAS No. 194298-96-9](/img/structure/B12908116.png)
Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans. This compound features a benzyloxy group attached to a methyl group, which is further connected to a diisopropyl-substituted dihydrofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.
Attachment to the Dihydrofuran Ring: The benzyloxy group is then attached to the dihydrofuran ring through a series of reactions involving intermediates such as epoxides or halides.
Introduction of Isopropyl Groups: The diisopropyl groups are introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group or the dihydrofuran ring, leading to the formation of alcohols or fully saturated furan derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
科学的研究の応用
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran exerts its effects depends on the specific context of its application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dihydrofuran ring can engage in π-π stacking and other non-covalent interactions.
類似化合物との比較
Similar Compounds
2,5-Diisopropylfuran: Lacks the benzyloxy group, making it less versatile in chemical reactions.
Benzylfuran: Contains a benzyl group attached directly to the furan ring, differing in reactivity and applications.
2,5-Dimethylfuran: Similar furan ring structure but with methyl groups instead of isopropyl groups, affecting its physical and chemical properties.
Uniqueness
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is unique due to the presence of both benzyloxy and diisopropyl groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
194298-96-9 |
|---|---|
分子式 |
C18H26O2 |
分子量 |
274.4 g/mol |
IUPAC名 |
3-(phenylmethoxymethyl)-2,5-di(propan-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C18H26O2/c1-13(2)17-10-16(18(20-17)14(3)4)12-19-11-15-8-6-5-7-9-15/h5-10,13-14,17-18H,11-12H2,1-4H3 |
InChIキー |
YKWOPOIFXAYLLO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1C=C(C(O1)C(C)C)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908051.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12908061.png)


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)

![3,5,6-Triphenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12908094.png)



